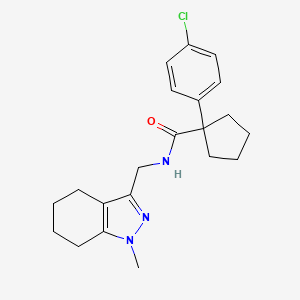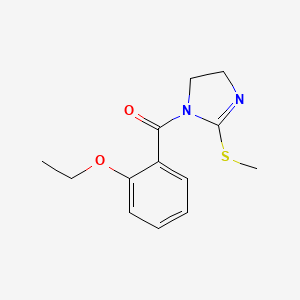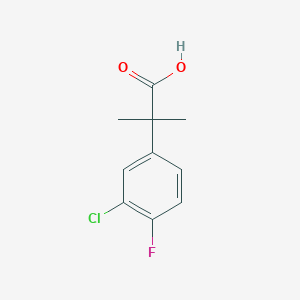
2-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid" is a derivative of arylpropanoic acid, which is a class of compounds that includes several non-steroidal anti-inflammatory drugs (NSAIDs). The presence of halogen substituents, such as chlorine and fluorine, on the aromatic ring can significantly affect the physical, chemical, and biological properties of these compounds.
Synthesis Analysis
The synthesis of halogenated arylpropanoic acids can be achieved through various methods. For instance, the synthesis of optically active 2-fluoropropanoic acid derivatives has been developed using sulfonates of optically active 2-hydroxycarboxylic esters and potassium fluoride in formamide, yielding high enantiomeric purity . Similarly, the stereoselective fluorination of diastereoisomeric 2-alkyl 3-hydroxy 3-phenylpropanoic methyl esters using phenyltetrafluorophosphorane has been described, with the structure of the resulting compounds determined by NMR analysis . These methods could potentially be adapted for the synthesis of "2-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of halogenated arylpropanoic acids is crucial for their biological activity. NMR spectroscopy, particularly 19F NMR, is a valuable tool for determining the structure and conformation of these molecules . The relative populations of rotamers for each isomer can be determined, which is important for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of halogenated arylpropanoic acids can lead to various chemical transformations. For example, the reaction of penta
Scientific Research Applications
Synthesis of Biologically Active Compounds:
- A compound structurally similar to 2-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid was synthesized as a key intermediate for biologically active anticancer drugs. The synthesis involved substitution and hydrolysis steps, demonstrating the potential of such compounds in drug synthesis pathways (Zhang et al., 2019).
Chiral Supercritical Fluid Chromatography (SFC) Applications:
- Racemic mixtures of 2,2-dimethyl-3-aryl-propanoic acids, a class of compounds to which 2-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid belongs, were successfully resolved using chiral SFC without acidic additives. This showcases the molecule's relevance in advanced chromatographic techniques aimed at separating enantiomers, a crucial process in the production of enantiomerically pure pharmaceuticals (Wu et al., 2016).
Glycosidation Reactions:
- A compound closely related to 2-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid was used as a steering group in Schmidt glycosidation reactions. This process was efficient in glycosidating sterically hindered alcohols under mild conditions, indicating the molecule's utility in complex carbohydrate synthesis (Szpilman & Carreira, 2009).
Structural and Quantum Chemical Studies:
- The molecule's related compounds have been subjected to structural and quantum chemical studies to understand their molecular geometry and chemical reactivity. These studies are pivotal in drug design and material science, where the electronic properties of molecules dictate their function (Satheeshkumar et al., 2017).
Liquid Crystal Research:
- Derivatives of compounds similar to 2-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid have been synthesized and studied for their phase behavior as liquid crystals. This research is fundamental for the development of new materials for displays and other optical applications (Begum et al., 2013).
Inhibitors of Kynurenine-3-hydroxylase:
- Compounds structurally related to 2-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid have been synthesized and evaluated as potent inhibitors of kynurenine-3-hydroxylase, indicating their potential in neuroprotective therapy (Drysdale et al., 2000).
Remote C-H Bond Activation:
- The molecule's related structures have been used in cross-coupling reactions involving remote C–H bonds, demonstrating the molecule's potential in synthetic organic chemistry to construct complex molecules efficiently (Wan et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(3-chloro-4-fluorophenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c1-10(2,9(13)14)6-3-4-8(12)7(11)5-6/h3-5H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPYGHFTBRANDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)F)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

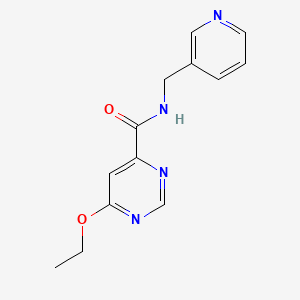
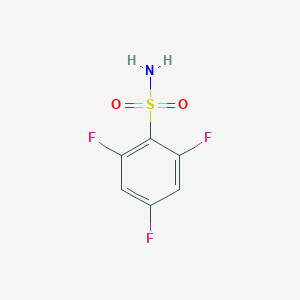
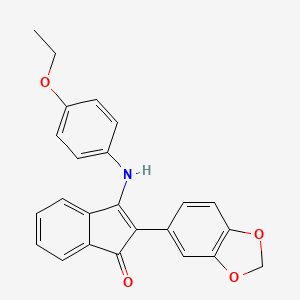
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-oxooxazolidin-3-yl)acetamide](/img/structure/B2503282.png)
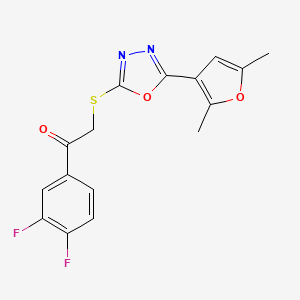
![2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2503286.png)
![3-acetyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2503287.png)
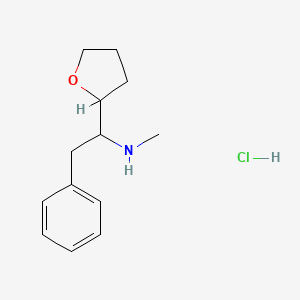
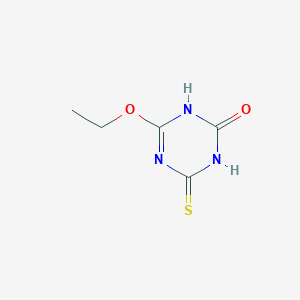
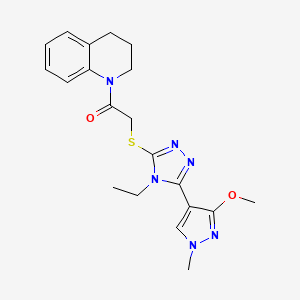
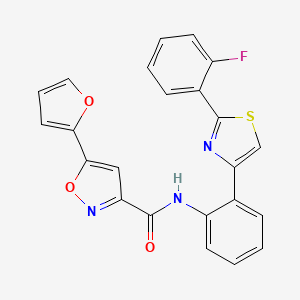
![1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2503299.png)
